molecular formula C14H10N4O B12972939 4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile

4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B12972939
M. Wt: 250.25 g/mol
InChI Key: OXTYMGVNVCIFPW-UHFFFAOYSA-N
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Description

4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile typically involves the condensation of nicotinamide with 2-formylbenzoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in toluene under reflux conditions for an extended period . The reaction mixture is then neutralized and extracted to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile involves its interaction with molecular targets such as the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3. It inhibits endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . This results in its neuroprotective and anti-inflammatory effects.

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

4-(4-oxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C14H10N4O/c15-8-9-3-5-10(6-4-9)12-17-13-11(14(19)18-12)2-1-7-16-13/h1-7,12H,(H,16,17)(H,18,19)

InChI Key

OXTYMGVNVCIFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(NC2=O)C3=CC=C(C=C3)C#N)N=C1

Origin of Product

United States

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